molecular formula C23H22N4O4S2 B2983740 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 682764-25-6

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B2983740
CAS No.: 682764-25-6
M. Wt: 482.57
InChI Key: JIVCRHDHAHHAMX-NBVRZTHBSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a structurally complex molecule featuring a pyrazolone core linked to a thiazolidinone-furan hybrid via a butanamide bridge. This compound’s unique structure suggests applications in drug development, particularly in targeting enzymes or receptors sensitive to heterocyclic systems.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-15-20(22(30)27(25(15)2)16-8-4-3-5-9-16)24-19(28)11-6-12-26-21(29)18(33-23(26)32)14-17-10-7-13-31-17/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,24,28)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVCRHDHAHHAMX-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the thiazolidinone moiety: This involves the reaction of a thioamide with an α-haloketone.

    Coupling of the pyrazole and thiazolidinone units: This step may require the use of coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

Medicinal chemistry research may focus on the compound’s potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, the compound could be explored for its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may act as an agonist or antagonist at various receptor sites, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares its pyrazolone core with several derivatives, but its substituents distinguish it:

Compound Name Key Substituents Molecular Weight Biological Activity (Reported) Reference
Target Compound Butanamide-linked thiazolidinone-sulfanylidene-furan ~495.6 g/mol* Not explicitly reported (predicted) -
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide 4-Methylbenzenesulfonamide 385.4 g/mol Crystallographically characterized
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Acetamide with 4-(methylsulfanyl)phenyl 395.5 g/mol Structural analysis (X-ray crystallography)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide Formamide 245.3 g/mol Intermediate for antipyretic/analgesic drugs
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[...]acetamide Thienopyrimidinyl-sulfanylacetamide 465.6 g/mol Not explicitly reported

*Estimated based on analogous structures.

Key Structural Differences:

  • Unlike simpler sulfonamide or acetamide derivatives (e.g., ), the butanamide linker in the target compound provides conformational flexibility, which may optimize interactions with hydrophobic protein pockets.

Physicochemical Properties

  • Hydrogen Bonding: The thiazolidinone’s carbonyl and sulfanylidene groups act as hydrogen bond acceptors, similar to sulfonamides but with enhanced polarity due to sulfur’s electronegativity.
  • Stability: The α,β-unsaturated ketone in the furan-methylidene group may confer susceptibility to nucleophilic attack, unlike more stable sulfonamide derivatives .

Pharmacological Potential

  • The thiazolidinone moiety, seen in antidiabetic drugs like rosiglitazone, suggests possible PPAR-γ modulation .
  • Docking Studies: Computational models (as in ) predict that the thiazolidinone-furan system could interact with cysteine residues in enzymatic active sites, a feature absent in simpler acetamides .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, characterization, and biological evaluation based on various studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C23H24N4O4S, and it has a molecular weight of 448.53 g/mol. The presence of the pyrazole and thiazolidine rings are pivotal in its interaction with biological targets.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of derivatives related to this compound. For instance, research indicates that compounds with similar structures exhibit potent activity against various bacterial strains, suggesting that the thiazolidine moiety may enhance antimicrobial efficacy through specific interactions with bacterial enzymes .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies:

  • Alkaline Phosphatase Inhibition : The compound was screened against human recombinant alkaline phosphatases (h-TNAP, h-IAP) and demonstrated inhibitory activity, albeit less potent than other tested compounds .
  • Nucleotidases : It showed inhibition against ecto-nucleotide triphosphate diphosphohydrolase (e5-NTPDase), which is crucial for nucleotide metabolism .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on different cell lines. For example, derivatives were tested for their cytotoxicity using murine embryonic fibroblasts (NIH 3T3), revealing varying degrees of toxicity that could inform further development for therapeutic applications .

Case Study 1: Anticancer Potential

A study evaluated the anticancer potential of a derivative of this compound against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related pyrazole derivatives. The results showed that these compounds could inhibit pro-inflammatory cytokine release in vitro, highlighting their potential role in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityTarget/AssayResult/IC50 Value
AntimicrobialVarious bacterial strainsPotent inhibition
Alkaline PhosphataseHuman recombinant alkaline phosphataseModerate inhibition
Ecto-nucleotide triphosphate diphosphohydrolaseHuman recombinant enzymeSignificant inhibition
CytotoxicityNIH 3T3 fibroblastsVaries (low µM range)
Anti-inflammatoryPro-inflammatory cytokinesInhibition observed

Q & A

Q. How do non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) influence the compound’s solubility and crystallinity?

  • Analysis : Solubility parameters (Hansen solubility parameters) correlate with hydrogen-bonding capacity. Stronger intermolecular interactions (e.g., N–H···O) reduce solubility but enhance crystallinity, as observed in pyrazole derivatives .

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